(2S,3S)-2-(benzylamino)-3-methylpentanoic acid
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Description
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides
Mode of Action
The mode of action of BZL-ILE-OH involves its role in the formation of amide bonds, which are fundamental in peptide synthesis . It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization . This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.
Result of Action
The result of BZL-ILE-OH’s action is the successful synthesis of peptides with the correct stereochemistry . This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, BZL-ILE-OH contributes to the production of functional peptides that can participate in various biological processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl-L-isoleucine are largely determined by its structure and its interactions with other biomolecules. It is known to participate in biochemical reactions, particularly in the synthesis of hydrazinopeptides
Cellular Effects
Given its role in the synthesis of hydrazinopeptides , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Benzyl-L-isoleucine involves its conversion into amino-derivatives with ammonium formate as a catalytic hydrogen transfer agent . This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.
Properties
IUPAC Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAVORZIWQTJJQ-JQWIXIFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426402 |
Source
|
Record name | N-benzyl-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-49-0 |
Source
|
Record name | N-benzyl-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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